molecular formula C35H50N12O11 B12391199 Acetyl-Amyloid |A-Protein (1-6) amide

Acetyl-Amyloid |A-Protein (1-6) amide

Cat. No.: B12391199
M. Wt: 814.8 g/mol
InChI Key: GTHSRUQEDKNWPD-VVKHCXNMSA-N
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Description

Acetyl-Amyloid β-Protein (1-6) amide is a hexapeptide composed of the amino acids Aspartic acid, Alanine, Glutamic acid, Phenylalanine, Arginine, and Histidine. This compound is particularly notable for its potential copper (II) binding site, making it a subject of interest in the study of Alzheimer’s disease and related disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl-Amyloid β-Protein (1-6) amide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for Acetyl-Amyloid β-Protein (1-6) amide is Acetyl-Aspartic acid-Alanine-Glutamic acid-Phenylalanine-Arginine-Histidine-amide .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Acetyl-Amyloid β-Protein (1-6) amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Histidine can lead to the formation of oxo-Histidine derivatives .

Scientific Research Applications

Acetyl-Amyloid β-Protein (1-6) amide has several scientific research applications:

    Chemistry: Used as a model compound to study peptide chemistry and metal binding properties.

    Biology: Investigated for its role in protein aggregation and interaction with cellular components.

    Medicine: Studied extensively in the context of Alzheimer’s disease, particularly for its interaction with metal ions and potential to form amyloid plaques.

Mechanism of Action

The mechanism of action of Acetyl-Amyloid β-Protein (1-6) amide involves its ability to bind metal ions, particularly copper (II). This binding can influence the peptide’s conformation and aggregation properties, which are critical in the formation of amyloid plaques observed in Alzheimer’s disease. The molecular targets include metal ions and cellular proteins involved in amyloid formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl-Amyloid β-Protein (1-6) amide is unique due to its shorter length, which makes it easier to study in vitro. Its specific sequence allows for targeted studies on metal binding and aggregation, providing valuable insights into the mechanisms underlying Alzheimer’s disease .

Properties

Molecular Formula

C35H50N12O11

Molecular Weight

814.8 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C35H50N12O11/c1-18(42-33(57)26(15-28(51)52)43-19(2)48)30(54)44-23(10-11-27(49)50)32(56)47-25(13-20-7-4-3-5-8-20)34(58)45-22(9-6-12-40-35(37)38)31(55)46-24(29(36)53)14-21-16-39-17-41-21/h3-5,7-8,16-18,22-26H,6,9-15H2,1-2H3,(H2,36,53)(H,39,41)(H,42,57)(H,43,48)(H,44,54)(H,45,58)(H,46,55)(H,47,56)(H,49,50)(H,51,52)(H4,37,38,40)/t18-,22-,23-,24-,25-,26-/m0/s1

InChI Key

GTHSRUQEDKNWPD-VVKHCXNMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C

Origin of Product

United States

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